molecular formula C14H16N2O2S B2777080 Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 33458-26-3

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2777080
CAS RN: 33458-26-3
M. Wt: 276.35
InChI Key: QMFBVGUFEGVPNG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H15N2O2S . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical and pharmaceutical production process .


Molecular Structure Analysis

The compound has a molecular formula of CHNOS, with an average mass of 275.347 Da and a monoisotopic mass of 275.085968 Da . The dihydropyrimidine ring in the compound adopts a screw-boat conformation .


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHNOS, with an average mass of 275.347 Da and a monoisotopic mass of 275.085968 Da . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

X-ray Diffraction Studies

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated using X-ray diffraction analysis, revealing detailed molecular and crystal structures. This compound, alongside its derivatives, exhibits unique conformational features, making it a subject of interest in the field of crystallography and material science (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Synthesis and Reactions

The compound serves as a critical intermediate in various chemical syntheses. It's involved in reactions leading to the formation of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines. These syntheses contribute to the exploration of new medicinal compounds and provide insights into the structure-activity relationships of these derivatives (Kappe & Roschger, 1989).

Molecular Structure Analysis

The compound's molecular structure and conformation have been extensively analyzed using X-ray crystal structure analysis and quantum chemical calculations. These studies shed light on the stereochemical aspects and electronic properties of the compound, providing a basis for understanding its reactivity and interactions (Memarian et al., 2013).

Antimicrobial and Anticancer Studies

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These studies not only contribute to the field of pharmaceuticals by exploring potential therapeutic agents but also provide valuable data for quantitative structure-activity relationship (QSAR) studies (Sharma et al., 2012).

Ionic Liquid-Promoted Synthesis

The compound is involved in ionic liquid-promoted synthesis, demonstrating the use of environmentally friendly methods in creating novel derivatives with potential biological activities. These methods emphasize the principles of green chemistry, aiming for efficiency and reduced environmental impact (Tiwari et al., 2018).

Safety And Hazards

This compound is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)15-14(19)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFBVGUFEGVPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965456
Record name Ethyl 4-methyl-6-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

5118-36-5, 33458-26-3
Record name Ethyl 4-methyl-6-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ME-4-PH-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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